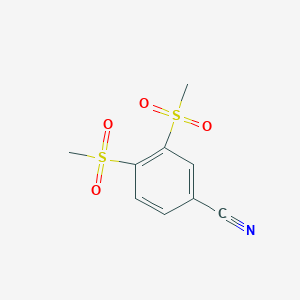

3,4-Dimethanesulfonylbenzonitrile

説明

特性

IUPAC Name |

3,4-bis(methylsulfonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)5-9(8)16(2,13)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQGGHQIOTYVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An Overview of Benzonitrile Derivatives in Contemporary Chemical Research

Benzonitrile (B105546) and its derivatives are fundamental building blocks in a vast array of chemical applications. The nitrile group is a versatile functional handle, participating in a wide range of chemical transformations to yield amines, amides, carboxylic acids, and tetrazoles, among other valuable compounds. This versatility has cemented the role of benzonitriles as key intermediates in the synthesis of complex organic molecules.

In the realm of medicinal chemistry, the benzonitrile scaffold is a common feature in many pharmaceutical agents. The nitrile group can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe the binding sites of enzymes and receptors. For instance, benzonitrile-containing molecules have been investigated for their potential as inhibitors for a variety of enzymes. mdpi.comnih.gov Furthermore, the incorporation of a benzonitrile moiety can modulate the electronic and lipophilic properties of a drug candidate, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The applications of benzonitrile derivatives extend into materials science, where they are utilized in the development of advanced materials. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), where they can function as host materials for phosphorescent emitters. rsc.org The polarity and thermal stability of benzonitriles also make them valuable components in liquid crystals and as solvents for specialized applications. The rich chemistry and diverse applications of benzonitrile derivatives underscore the foundational importance of this class of compounds in contemporary research. nih.gov

The Historical Context of Sulfonyl Substituted Aromatic Nitriles in Organic Synthesis and Materials Science

The sulfonyl group is another cornerstone of modern organic chemistry, renowned for its strong electron-withdrawing nature and its ability to act as a stable linking unit. The introduction of sulfonyl groups into aromatic systems can dramatically influence their chemical reactivity and physical properties. Historically, the development of synthetic methodologies for the formation of carbon-sulfur bonds has been a significant area of research, leading to a robust toolkit for the synthesis of sulfonyl-containing molecules.

In organic synthesis, the sulfonyl group has been employed as a protecting group, an activating group for nucleophilic aromatic substitution, and as a key component in various cross-coupling reactions. The development of sulfonylation reactions of aromatic compounds has a long history, with continuous efforts to improve efficiency and functional group tolerance. researchgate.net

In materials science, the incorporation of sulfonyl groups into polymer backbones is a well-established strategy for enhancing thermal stability, mechanical strength, and oxidative resistance. Aromatic sulfonyl compounds are integral to the production of high-performance polymers such as polysulfones and polyethersulfones. These materials find widespread use in demanding applications, including aerospace components, medical devices, and filtration membranes, owing to their excellent engineering properties. The interaction of the sulfonyl group with aromatic rings has also been explored in the context of creating novel materials with specific recognition properties. nih.gov

Scope and Research Objectives for 3,4 Dimethanesulfonylbenzonitrile Within Academic Inquiry

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. The key functional groups to consider for disconnection are the nitrile group and the two methanesulfonyl groups.

Primary Disconnections:

C-CN Bond Disconnection: This disconnection points towards a precursor aniline (B41778) (3,4-dimethanesulfonylaniline) which could be converted to the nitrile via a Sandmeyer reaction, or a halo-aromatic (1,2-dimethanesulfonyl-4-halobenzene) that could undergo cyanation. numberanalytics.comresearchgate.netwikipedia.org

C-S Bond Disconnection: This is a highly plausible disconnection strategy. The two methanesulfonyl groups can be traced back to the oxidation of two methylthio (–SMe) groups. This leads to a key intermediate: 3,4-bis(methylthio)benzonitrile .

Aryl-SMe Bond Disconnection: Further disconnection of the C-S bonds in 3,4-bis(methylthio)benzonitrile suggests a nucleophilic aromatic substitution (SNAr) reaction on a 3,4-dihalo-benzonitrile with a methanethiolate (B1210775) source (e.g., sodium methanethiolate, NaSMe). acs.orgacsgcipr.orgnih.gov

Based on this analysis, a forward synthesis can be proposed starting from a readily available 3,4-dihalogenated benzene (B151609) derivative.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through several strategic pathways, each involving the installation of the cyano group and the two methanesulfonyl groups at different stages.

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. For a 3,4-disubstituted pattern, several methods are applicable.

Sandmeyer Reaction: This classical method involves the diazotization of an aniline precursor, such as 3,4-dichloroaniline (B118046), followed by treatment with a copper(I) cyanide salt. numberanalytics.comnih.gov This is a robust and widely used method for introducing a nitrile group. wikipedia.org Modern protocols often focus on improving safety and yield through catalytic systems. researchgate.netrsc.org

Rosenmund-von Braun Reaction: This reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, typically at high temperatures. nih.gov While effective, the conditions can be harsh.

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer milder alternatives. Aryl halides or triflates can be cyanated using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.orgrsc.org These methods generally offer higher functional group tolerance and proceed under less strenuous conditions. mit.edu

A plausible starting point for the synthesis of this compound is 3,4-dichlorobenzonitrile . This can be synthesized from 3,4-dichloroaniline via a Sandmeyer reaction or through other specialized industrial methods.

The methanesulfonyl group is a strong electron-withdrawing group and is typically installed via the oxidation of a corresponding thioether.

Nucleophilic Aromatic Substitution (SNAr) followed by Oxidation: A highly convergent approach involves the reaction of a suitable di-halo-benzonitrile, such as 3,4-dichlorobenzonitrile, with a methanethiolate salt. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack. acs.orgacsgcipr.org The resulting 3,4-bis(methylthio)benzonitrile can then be oxidized to the target compound.

Oxidation of Aryl Thioethers: The oxidation of the methylthio groups to methanesulfonyl groups is a critical step. A variety of oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). acsgcipr.orgorganic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without unwanted side reactions. organic-chemistry.org

Optimization of Reaction Conditions and Yields

For the Nucleophilic Aromatic Substitution (SNAr) of 3,4-Dichlorobenzonitrile:

| Parameter | Conditions to Optimize | Rationale |

| Solvent | Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are typically used. acs.orgacsgcipr.org | These solvents effectively solvate the cationic counter-ion of the thiolate salt and facilitate the reaction. |

| Base | If starting with methanethiol, a base like K₂CO₃ or NaH is required to generate the thiolate in situ. acs.org | Complete deprotonation of the thiol is necessary for the nucleophilic attack. |

| Temperature | Reactions are often heated, with temperatures ranging from room temperature to over 100 °C. acs.orgnih.gov | Higher temperatures can increase the reaction rate, but may also lead to side products. |

| Thiolate Source | Using pre-formed sodium methanethiolate can provide better control over stoichiometry. | This avoids the in situ generation step and potential side reactions with the base. |

For the Oxidation of 3,4-bis(methylthio)benzonitrile:

| Parameter | Conditions to Optimize | Rationale |

| Oxidizing Agent | H₂O₂, m-CPBA, Oxone®, KMnO₄. | The choice depends on reactivity, selectivity, cost, and safety. H₂O₂ is a greener option. acsgcipr.orgresearchgate.net |

| Stoichiometry | A sufficient excess of the oxidant is required for the complete conversion of both thioether groups to sulfones. | Incomplete oxidation can lead to a mixture of sulfoxide (B87167) and sulfone products. |

| Catalyst | For H₂O₂ oxidations, catalysts like tungstic acid or methyltrioxorhenium (MTO) can be used to accelerate the reaction. | Catalysts allow for milder reaction conditions and can improve selectivity. |

| Solvent | Acetic acid, methanol, or dichloromethane (B109758) are common solvents for oxidation reactions. | The solvent must be stable to the oxidizing conditions and effectively dissolve the substrate. |

| Temperature | Reactions can be run at room temperature or with heating, depending on the oxidant's reactivity. | Careful temperature control is necessary to prevent runaway reactions, especially with strong oxidants. |

Development of Sustainable and Green Chemistry Syntheses for this compound

Adopting green chemistry principles is essential for developing environmentally responsible synthetic processes.

Catalytic Cyanation: Utilizing palladium-catalyzed cyanation with less toxic cyanide sources like K₄[Fe(CN)₆] is a greener alternative to classical methods that use stoichiometric copper(I) cyanide. nih.govrsc.org

Green Oxidation Methods: The use of hydrogen peroxide as an oxidant is highly desirable as its only byproduct is water. acsgcipr.orgresearchgate.net Catalytic systems that enable the use of H₂O₂ or even molecular oxygen as the terminal oxidant are at the forefront of green oxidation chemistry. organic-chemistry.org Electrochemical oxidation methods, where electricity is the "reagent," represent a particularly green approach, often using water as the oxygen source and avoiding the need for chemical oxidants altogether. rsc.org

Solvent Selection: Replacing hazardous polar aprotic solvents like DMF and NMP, which have reproductive toxicity concerns, with safer alternatives such as greener bio-based solvents or performing reactions in aqueous media where possible, is a key consideration. acsgcipr.orgorganic-chemistry.org

Atom Economy: Designing the synthetic route to maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. The proposed SNAr and oxidation route generally has good atom economy.

Process Chemistry Considerations for Scalable Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety: The SNAr reaction with methanethiolate involves a volatile and malodorous reagent. Appropriate engineering controls are necessary to handle this substance safely. Oxidation reactions, particularly with strong oxidants like permanganate or concentrated peroxides, can be highly exothermic and require careful thermal management to prevent runaway reactions. researchgate.net

Cost of Goods: The cost of starting materials, reagents, and catalysts is a major factor. Using readily available precursors like 3,4-dichloroaniline and inexpensive reagents like H₂O₂ and catalytic systems is crucial for economic viability.

Reaction Kinetics and Throughput: Understanding the reaction kinetics is essential for optimizing reactor time and maximizing throughput. Continuous flow chemistry is increasingly being adopted for the production of fine chemicals as it offers enhanced heat and mass transfer, improved safety, and the potential for higher throughput. rsc.org The electrochemical oxidation of thioethers to sulfones has been successfully demonstrated on a kilogram scale using flow reactors. researchgate.net

Purification: The development of a robust and scalable purification method is critical. Crystallization is often the preferred method for final product isolation on a large scale as it can be highly efficient and avoid the use of large volumes of solvents required for chromatography.

Waste Management: Minimizing waste generation and developing effective waste treatment protocols are essential. Green chemistry approaches, such as using catalytic reagents and environmentally benign solvents, directly contribute to reducing the environmental impact of the manufacturing process. acsgcipr.org

Derivatives and Analogues of 3,4 Dimethanesulfonylbenzonitrile

Design and Synthesis of Novel Benzonitrile (B105546) Derivatives Bearing Dimethanesulfonyl Groups

The creation of new benzonitrile derivatives featuring the dimethanesulfonyl group is often a multi-step process. A frequently employed synthetic route starts with a commercially available precursor like 3,4-difluorobenzonitrile (B1296988). The key dimethanesulfonyl functionality is introduced through nucleophilic aromatic substitution with a thiol, followed by an oxidation step.

For example, the synthesis of 3,4-bis(methylsulfonyl)benzonitrile involves the reaction of 3,4-difluorobenzonitrile with sodium methanethiolate (B1210775). The resulting thioether intermediates are then oxidized using an agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to yield the final product. This adaptable methodology allows for the incorporation of a variety of sulfonyl groups by simply altering the initial thiol reactant.

Researchers have also focused on introducing additional functional groups to the benzonitrile ring to modulate its electronic properties and reactivity. The strategic placement of these groups requires careful planning to ensure regioselectivity and compatibility with the existing functionalities.

Exploration of Structure-Reactivity and Structure-Property Relationships (SRR/SPR) in Related Analogues

The investigation of structure-reactivity and structure-property relationships (SRR/SPR) in analogues of 3,4-dimethanesulfonylbenzonitrile offers significant insights into how molecular structure governs chemical behavior. The potent electron-withdrawing nature of the two methanesulfonyl groups significantly influences the electronic environment of the benzonitrile ring, making the cyano group a focal point for studying reactivity. acs.org

Modifying the alkyl or aryl groups attached to the sulfonyl moieties can alter their electron-withdrawing strength, thereby fine-tuning the reactivity of the nitrile group. For instance, substituting the methyl groups with moieties that are more electron-donating or electron-withdrawing can adjust the electrophilicity of the cyano carbon. Studies on related sulfonyl-containing heterocycles have demonstrated that strong electron-withdrawing groups can dramatically increase reaction rates, while electron-donating groups can deactivate the molecule. acs.org

The physical properties of these analogues, including melting point, solubility, and crystal structure, are also closely linked to their molecular architecture. The introduction of different functional groups can alter intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which in turn dictate the bulk properties of the substance.

Functional Group Interconversions and Chemical Modifications of this compound

The chemical structure of this compound allows for a variety of functional group transformations. The nitrile group, in particular, serves as a versatile handle for chemical modification. chemrxiv.org It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or transformed into other functional groups like tetrazoles, providing access to a broad spectrum of new compounds.

For instance, hydrolysis of the nitrile under acidic or basic conditions yields 3,4-dimethanesulfonylbenzoic acid. This conversion replaces the nitrile with a carboxylic acid, which can then undergo further reactions like esterification or amidation.

Reduction of the nitrile, commonly achieved with reducing agents like lithium aluminum hydride, produces 3,4-dimethanesulfonylbenzylamine. This transformation introduces a basic amino group, fundamentally changing the molecule's chemical properties. These interconversions underscore the utility of this compound as a versatile building block in organic synthesis.

Synthesis and Characterization of Stereochemically Defined Analogues

The synthesis of stereochemically defined analogues of this compound becomes a key consideration when chiral centers are incorporated into the molecule. While the parent compound is achiral, the introduction of chiral substituents, for example on the sulfonyl groups, can result in the formation of enantiomers or diastereomers.

Creating these specific stereoisomers necessitates the use of stereoselective synthetic methods. This can involve employing chiral starting materials, catalysts, or auxiliaries to control the three-dimensional arrangement of atoms in the product. A common strategy involves the use of a chiral oxidizing agent to convert a prochiral thioether to a chiral sulfoxide (B87167).

The characterization of these stereochemically defined analogues requires analytical techniques sensitive to stereochemistry. Chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC), is frequently used to separate and quantify the different stereoisomers. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), often in combination with chiral shift reagents, are also employed to determine the enantiomeric purity and absolute configuration of the synthesized compounds.

Spectroscopic Characterization and Advanced Structural Elucidation of 3,4 Dimethanesulfonylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To fully characterize the molecule's atomic connectivity and environment, high-resolution ¹H and ¹³C NMR spectra would be required.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

This would involve assigning the specific resonance signals to each of the unique hydrogen and carbon atoms in the molecule. For the aromatic protons, analysis of their coupling constants (J-values) would confirm their positions on the benzene (B151609) ring. The methyl protons of the two sulfonyl groups would likely appear as singlets, and their chemical shifts would be indicative of the strong electron-withdrawing nature of the SO₂ group. Similarly, the chemical shifts of the aromatic carbons and the nitrile carbon would be influenced by the electron-withdrawing effects of the substituents.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques would be crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, although it is generally less critical for small, relatively rigid molecules like this one.

Fourier Transform Infrared (FTIR) and Raman Vibrational Spectroscopy for Functional Group Identification

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For 3,4-dimethanesulfonylbenzonitrile, key expected vibrations would include:

The stretching vibration of the nitrile (C≡N) group, typically appearing in the range of 2220-2260 cm⁻¹.

The symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) groups, which are expected to produce strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H stretching vibrations from the aromatic ring and the methyl groups.

C=C stretching vibrations within the aromatic ring.

C-S stretching vibrations.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the non-polar C≡N bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. nih.govnih.gov For this compound (C₉H₈N₂O₄S₂), the exact mass could be calculated and compared to the experimentally measured value with high accuracy. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, likely showing the loss of methyl groups, SO₂, and other characteristic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ajol.infochemsociety.org.ng The spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the benzenoid system. The position and intensity of these bands would be influenced by the presence of the electron-withdrawing nitrile and dimethanesulfonyl substituents, which can affect the energy levels of the molecular orbitals.

Advanced Spectroscopic Methods for Purity Assessment and Quantitative Analysis

Techniques like quantitative NMR (qNMR) could be employed for the purity assessment of this compound. nih.govmdpi.com By using an internal standard, qNMR allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte itself. Chromatographic methods coupled with spectroscopic detectors (e.g., LC-UV, LC-MS) are also standard for assessing purity and quantifying the compound in various matrices.

Computational and Theoretical Investigations of 3,4 Dimethanesulfonylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. iranchembook.irpnnl.gov These methods solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Conformational Analysis

To investigate 3,4-Dimethanesulfonylbenzonitrile, computational chemists would first perform a geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure corresponding to the lowest energy. Density Functional Theory (DFT) is a popular and effective method for this task, balancing computational cost with accuracy. wolfram.comirjweb.com Functionals like B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the equilibrium geometry of organic molecules. irjweb.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), offer higher accuracy but are more computationally demanding. github.io These would be used to refine the energy calculations of the optimized structure.

The conformational analysis would involve rotating the two methanesulfonyl (-SO₂CH₃) groups and the nitrile (-CN) group relative to the benzene (B151609) ring to map the potential energy surface. This process identifies the global minimum energy conformer and any other low-energy, stable conformers, providing insight into the molecule's flexibility and preferred shapes.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

Once the optimized geometry is obtained, its electronic properties can be analyzed.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. schrodinger.comnih.gov

The HOMO represents the orbital from which an electron is most likely to be donated. In a molecule like this compound, the HOMO is likely distributed over the electron-rich benzene ring and potentially the oxygen atoms of the sulfonyl groups.

The LUMO is the orbital that is most likely to accept an electron. The strong electron-withdrawing nature of the nitrile and sulfonyl groups would cause the LUMO to be localized primarily on the benzonitrile (B105546) moiety.

The energy difference between these two orbitals, the HOMO-LUMO gap , is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. uni-muenchen.denih.gov For this compound, the MEP map would be expected to show:

Negative potential (red/yellow): Concentrated around the electronegative nitrogen atom of the nitrile group and the oxygen atoms of the sulfonyl groups. These are the sites most susceptible to electrophilic attack. researchgate.net

Positive potential (blue): Located around the hydrogen atoms of the methyl groups and the benzene ring. These areas are targets for nucleophilic attack.

The MEP provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. uni-muenchen.denih.gov

| Parameter | Expected Value / Description | Significance |

|---|---|---|

| EHOMO | Negative Value (e.g., -7 to -9 eV) | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | Negative Value (e.g., -1 to -3 eV) | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4-6 eV | Indicates chemical reactivity and electronic stability. A larger gap implies higher stability. nih.gov |

| MEP Minimum | Negative value near oxygen/nitrogen atoms | Site for electrophilic attack. researchgate.net |

| MEP Maximum | Positive value near hydrogen atoms | Site for nucleophilic attack. |

Note: The values in Table 1 are hypothetical examples based on similar molecules and serve to illustrate the type of data generated in a computational study. Specific calculations for this compound are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Calculations would be performed on the optimized geometry, often including a solvent model to better mimic experimental conditions. github.io The predicted shifts for the different protons and carbons in this compound would help in assigning peaks in an experimental spectrum. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, S=O stretching, C≡N stretching). A known systematic overestimation in harmonic frequency calculations is typically corrected using a scaling factor to improve agreement with experimental FT-IR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. researchgate.netresearchgate.net This analysis reveals the nature of the electronic transitions, such as π→π* transitions within the aromatic system. schrodinger.com

| Spectroscopy | Predicted Parameter (Method) | Expected Observation | Experimental Correlation |

|---|---|---|---|

| ¹³C NMR | Chemical Shifts (GIAO-DFT) | Distinct signals for aromatic, methyl, and nitrile carbons. | Aids in assigning experimental spectra. |

| IR | Vibrational Frequencies (DFT) | Strong bands for S=O (~1300, 1150 cm⁻¹) and C≡N (~2230 cm⁻¹) stretching. | Confirms functional groups present. nih.gov |

| UV-Vis | λmax (TD-DFT) | Absorptions in the UV region due to π→π* transitions of the substituted benzene ring. researchgate.net | Identifies electronic transitions. |

Note: This table is illustrative. Specific calculations and experimental validation for this compound are not available in the reviewed literature.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with themselves and their environment.

Exploration of Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms in a molecule or a system of molecules over time by solving Newton's equations of motion. A force field (a set of parameters describing the potential energy of the system) is used to define the interactions.

Intramolecular Interactions: MD simulations can explore the conformational landscape, showing how different parts of the molecule move relative to each other. For this compound, this would involve observing the rotation of the sulfonyl methyl groups and the flexibility of the molecule.

Intermolecular Interactions: By simulating a system with multiple molecules (a condensed phase), one can study how they pack together in a solid or liquid state. Key interactions would include dipole-dipole forces from the polar nitrile and sulfonyl groups, and van der Waals forces. These interactions govern properties like melting point and boiling point.

Solvation Effects and Solvent-Molecule Interactions

The properties and behavior of a molecule can change significantly in a solvent. Solvation effects can be modeled in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model - PCM). This approach is computationally efficient and is often used in conjunction with DFT calculations to model how a solvent affects geometry and electronic properties. chemrxiv.org

Explicit Solvation Models: The solute molecule is placed in a box filled with individual, explicitly defined solvent molecules (e.g., water, DMSO). An MD simulation is then run on the entire system. This method is more computationally intensive but provides a much more detailed picture of specific solute-solvent interactions, such as the formation of hydrogen bonds between the sulfonyl oxygens and water molecules, and how solvent molecules arrange themselves around the solute.

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.govnumberanalytics.com For a molecule like this compound, computational methods can be pivotal in predicting its reactivity, stability, and the pathways through which it transforms.

The exploration of a chemical reaction in a computational setting begins with the mapping of the potential energy surface (PES). The PES is a mathematical representation of a molecule's energy as a function of its geometry. numberanalytics.com Key features on the PES include energy minima, which correspond to stable molecules (reactants, products, and intermediates), and saddle points, which represent transition states—the highest energy point along a reaction pathway. numberanalytics.comufl.edu

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are central to these investigations. ufl.educsmres.co.uk Techniques like Density Functional Theory (DFT) are often employed to balance computational cost with accuracy in predicting the electronic structure and energies of reactants, transition states, and products. ufl.edu For more complex systems, particularly those involving solvent effects, molecular dynamics (MD) simulations can provide a dynamic picture of the reaction process. numberanalytics.com

For this compound, computational studies could focus on several key reaction types. Given the presence of the nitrile group, its hydrolysis or reduction would be of interest. numberanalytics.com The sulfonyl groups could also be targets for nucleophilic substitution, and the aromatic ring could undergo electrophilic substitution. Computational modeling can predict the most likely sites for these reactions (regioselectivity) and the stereochemical outcomes. rsc.org

An illustrative workflow for predicting a reaction mechanism for this compound is as follows:

Reactant and Product Optimization: The 3D structures of the reactant (this compound) and potential products are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the transition state structure connecting the reactant and a specific product.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state indeed connects the intended reactant and product on the potential energy surface. rsc.org

The following table illustrates a hypothetical energy landscape for a reaction involving this compound, as might be determined by computational methods.

| Species | Method | Relative Energy (kcal/mol) |

| Reactant: this compound + H₂O | DFT | 0.0 |

| Transition State 1 | DFT | +25.4 |

| Intermediate | DFT | +5.2 |

| Transition State 2 | DFT | +18.9 |

| Product: 3,4-Dimethanesulfonylbenzamide | DFT | -10.7 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. ijert.orgresearchgate.net These models are invaluable in drug discovery and materials science for predicting the activity of new compounds and for optimizing lead structures. ijert.orgresearchgate.net

For a compound like this compound, QSAR and QSPR studies would involve calculating a variety of molecular descriptors and correlating them with a measured activity or property. These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, which describe the connectivity of atoms in a molecule. arkat-usa.orgnih.govresearchgate.net

3D Descriptors: Geometrical properties such as molecular surface area and volume.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies. nih.govnih.gov

QSAR studies on related benzenesulfonamide (B165840) compounds have shown correlations between antibacterial activity and electronic and steric parameters. nih.gov It was found that small electron-donating groups could increase activity against certain bacteria, while hydrophobicity played a lesser role. nih.gov Other studies on sulfonamides have successfully used topological and physicochemical descriptors to model properties like the dissociation constant (pKa) and inhibitory activity against various enzymes. arkat-usa.orgtandfonline.commedwinpublishers.com

A hypothetical QSAR/QSPR study for a series of analogs of this compound might proceed as follows:

A set of analogs with varying substituents on the benzene ring is synthesized.

A specific biological activity (e.g., enzyme inhibition) or physicochemical property (e.g., solubility) is measured for each analog.

A wide range of molecular descriptors is calculated for each analog using specialized software.

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the measured activity/property. csmres.co.uk

The resulting model can then be used to predict the activity of yet-unsynthesized analogs, guiding further synthetic efforts. The following table provides an example of the types of descriptors that could be used in a QSAR study of this compound and its hypothetical analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| This compound | 259.31 | 1.25 | 98.58 | 5.4 | 10.5 |

| 2-Chloro-3,4-dimethanesulfonylbenzonitrile | 293.75 | 1.80 | 98.58 | 6.1 | 8.2 |

| 2-Amino-3,4-dimethanesulfonylbenzonitrile | 274.32 | 0.95 | 124.61 | 5.9 | 15.1 |

This table is for illustrative purposes only, and the data presented are hypothetical.

These computational approaches, from predicting reaction mechanisms to developing QSAR/QSPR models, are essential for a comprehensive understanding of the chemical nature and potential applications of this compound. rsc.orgijert.org

Solid State Chemistry and Crystallography of 3,4 Dimethanesulfonylbenzonitrile

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method would be the cornerstone for elucidating the detailed solid-state structure of 3,4-Dimethanesulfonylbenzonitrile.

The initial step in the analysis of a suitable single crystal of this compound would involve its exposure to a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to determine the fundamental crystallographic parameters. These parameters define the geometry of the crystal lattice.

As of the latest literature surveys, specific experimental crystallographic data for this compound has not been publicly reported. However, a hypothetical analysis would yield data similar to what is presented in the table below, which outlines the type of information that would be obtained.

| Parameter | Description | Hypothetical Value |

| Crystal System | The classification of the crystal based on its symmetry. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a (Å) | The length of the 'a' axis of the unit cell. | 7.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 12.3 |

| c (Å) | The length of the 'c' axis of the unit cell. | 15.8 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 90 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1455.3 |

| Z | The number of molecules per unit cell. | 4 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a single-crystal X-ray diffraction experiment.

Following the determination of the unit cell, a full data collection and structure refinement would reveal the precise atomic coordinates. This information is critical for understanding the molecule's conformation—the spatial arrangement of its atoms. For this compound, this would include the rotational angles of the two methanesulfonyl groups relative to the benzonitrile (B105546) plane.

Furthermore, the analysis would identify and characterize the various non-covalent interactions that stabilize the crystal packing. These interactions are expected to include:

Weak Hydrogen Bonds: Interactions of the type C–H···O and C–H···N could play a significant role in the crystal packing, connecting adjacent molecules.

π-π Stacking: The aromatic benzonitrile rings could stack on top of each other, an interaction that is common in planar aromatic systems.

A detailed examination of these interactions provides a deeper understanding of the supramolecular assembly of the compound in the solid state.

Polymorphism and Crystal Engineering Strategies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. To date, no studies on the polymorphism of this compound have been reported.

Crystal engineering strategies could be employed to intentionally produce different polymorphs. This would involve varying crystallization conditions such as the choice of solvent, temperature, and cooling rate. The goal of such studies would be to identify and characterize any accessible polymorphic forms and to understand the thermodynamic and kinetic factors that govern their formation.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. google.com It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. While single-crystal XRD provides the structure of a single crystal, PXRD confirms the phase purity of the bulk material and can be used to identify the crystalline form. google.com

A PXRD pattern for a bulk sample of this compound would be compared against a pattern simulated from the single-crystal X-ray diffraction data. A match would confirm that the bulk material consists of the same crystalline phase as the single crystal analyzed. Any additional peaks could indicate the presence of impurities or a different polymorphic form.

Theoretical Crystallography and Lattice Energy Calculations for Crystal Packing Prediction

In the absence of experimental data, or to complement it, theoretical methods can be employed. Theoretical crystallography involves the use of computational chemistry to predict the most stable crystal structures of a molecule.

Lattice energy calculations, using methods such as those based on atom-atom potentials or more advanced quantum mechanical approaches, can be used to rank the stability of different hypothetical crystal packings. These calculations can help to rationalize why a particular crystal structure is observed and can also be used to predict the likelihood of polymorphism. For this compound, such calculations could provide valuable insights into the forces driving its crystal packing and guide the experimental search for new polymorphs.

Advanced Applications and Emerging Research Areas

Role as a Chemical Building Block in the Synthesis of Complex Organic Molecules

There is no available scientific literature detailing the specific use of 3,4-Dimethanesulfonylbenzonitrile as a chemical building block in the synthesis of complex organic molecules.

Potential Applications in Advanced Materials Science

No published research could be found that explores the potential applications of this compound in advanced materials science.

Incorporation into Polymeric Materials

Specific data or research on the incorporation of this compound into polymeric materials is not present in the available scientific literature.

Utility in Functional Molecular Architectures

There are no documented studies on the utility of this compound in the creation of functional molecular architectures.

Supramolecular Assembly and Self-Organization Studies Involving this compound

No research or data is available regarding the involvement of this compound in supramolecular assembly or self-organization studies.

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

Direct academic findings on 3,4-Dimethanesulfonylbenzonitrile are limited. However, the broader body of chemical literature on benzonitriles and sulfonyl-containing compounds provides a solid foundation for understanding its potential significance.

The benzonitrile (B105546) unit is a well-established pharmacophore and a versatile synthetic intermediate. researchgate.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes. researchgate.net The nitrile group often acts as a hydrogen bond acceptor and can serve as a bioisostere for other functional groups in drug design. nih.gov

The sulfonyl group is a key functional group in medicinal chemistry and materials science, known for its ability to modulate the electronic and steric properties of a molecule. thieme-connect.com Compounds containing sulfone moieties are found in a variety of therapeutic agents, including antibacterial drugs and anticancer agents. thieme-connect.comnih.gov The presence of two sulfonyl groups on the benzene (B151609) ring, as in this compound, is expected to significantly influence the electron density of the aromatic ring, making it highly electron-deficient. This electronic nature would likely impact its reactivity in chemical syntheses and its interactions in biological systems.

Based on related structures, the synthesis of this compound would likely involve the oxidation of the corresponding bis(methylthio)benzonitrile or a nucleophilic aromatic substitution reaction on a suitably activated precursor. The reactivity of the nitrile group could be utilized in cyclization reactions to form various heterocyclic structures. chemrxiv.org

Identification of Unexplored Research Avenues and Challenges

The scarcity of specific research on this compound presents numerous opportunities for future investigation. Key unexplored avenues and challenges include:

Synthesis and Characterization: A primary challenge is the development and optimization of a reliable synthetic route to this compound. Once synthesized, a thorough characterization of its physical and chemical properties, including its crystal structure, spectroscopic data (NMR, IR, MS), and electrochemical properties, is essential.

Medicinal Chemistry Applications: Given the prevalence of both benzonitrile and sulfone moieties in bioactive molecules, a significant research avenue is the exploration of this compound as a scaffold for novel therapeutic agents. researchgate.netnih.gov Its potential as an inhibitor of various enzymes or as a ligand for specific receptors warrants investigation. The strong electron-withdrawing nature of the two sulfonyl groups could lead to unique binding interactions.

Materials Science Applications: The highly polarized nature of this compound suggests potential applications in materials science. google.com Its utility as a building block for polymers with high thermal stability, specific electronic properties, or as a component in nonlinear optical materials could be explored. The synthesis of functional polyolefins with such polar monomers remains a challenge but is a field of active research. researchgate.netrsc.org

Reactivity Studies: A detailed investigation into the reactivity of this compound is needed. This includes exploring its susceptibility to nucleophilic aromatic substitution, the reactivity of the nitrile group towards various nucleophiles, and its potential to participate in cycloaddition reactions.

Broader Impact and Future Outlook for Benzonitrile and Sulfonyl-Containing Compounds in Chemical Science

The future of research into benzonitrile and sulfonyl-containing compounds appears bright, with expanding applications across various scientific disciplines.

The development of bio-based benzonitrile is a growing trend, aiming to reduce reliance on fossil fuels and promote sustainable chemical production. nih.gov Furthermore, the demand for high-purity benzonitrile is increasing, driven by the stringent requirements of the pharmaceutical and electronics industries. researchgate.net In materials science, benzonitrile derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and other advanced optoelectronic applications. chemrxiv.org

Sulfonyl-containing compounds continue to be a cornerstone of medicinal chemistry. thieme-connect.com The sulfone group is recognized for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Modern synthetic methods are making the introduction of sulfonyl groups into complex molecules more efficient, opening up new avenues for drug discovery and development. thieme-connect.combaranlab.org The use of sulfones as versatile intermediates in organic synthesis is also expanding, with new catalytic methods enabling novel transformations. nih.govchemrxiv.org

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonyl group carbons (δ 40–45 ppm).

- FTIR : Nitrile stretch (~2220 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₉H₈NSO₄: theoretical 242.02) .

How do steric and electronic effects of methanesulfonyl groups influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Steric Effects : Bulky sulfonyl groups may hinder nucleophilic attack at the nitrile carbon, reducing reactivity compared to halogen-substituted analogs.

- Electronic Effects : Electron-withdrawing sulfonyl groups activate the aromatic ring for electrophilic substitution but deactivate nitrile groups toward hydrolysis.

- Case Study : In Suzuki-Miyaura couplings, Pd-mediated reactions with aryl boronic acids show lower yields (e.g., ~50%) compared to chloro-substituted analogs (e.g., 80% in ) due to steric hindrance .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

- Pharmacophore Development : The sulfonyl and nitrile groups serve as hydrogen-bond acceptors in kinase inhibitors.

- Intermediate : Used in synthesizing bioactive molecules (e.g., anti-inflammatory agents) via functional group transformations (e.g., nitrile to amide) .

What strategies are effective in resolving contradictory data on the biological activity of this compound derivatives?

Q. Advanced

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293) and control for solvent effects (DMSO vs. aqueous buffers).

- Metabolite Profiling : LC-MS/MS to identify active vs. inactive metabolites.

- Structural Analog Comparison : Compare activity trends with structurally related compounds (e.g., 3,4-dichloro analogs in ) to isolate substituent-specific effects .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).

- Ventilation : Use fume hoods to avoid inhalation of crystalline dust.

- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

How can computational modeling predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Models : Correlate sulfonyl group electronegativity with inhibitory potency using datasets from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。